molecular formula C15H10Cl2N2S B2686404 1-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 796084-49-6

1-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No. B2686404
M. Wt: 321.22
InChI Key: QATJNMZISMPAMG-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine, also known as 2,3-DCPP, is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

The synthesis of 1-(2,3-dichlorophenyl)piperazine involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(2,3-dichlorophenyl)piperazine is C10H12Cl2N2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2,3-dichlorophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,3-dichlorophenyl)piperazine include a molecular weight of 231.12 g/mol, a density of 1.272g/cm3, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .

Safety And Hazards

1-(2,3-Dichlorophenyl)piperazine may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

3-(2,3-dichlorophenyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-11-7-4-8-12(14(11)17)19-13(9-18-15(19)20)10-5-2-1-3-6-10/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATJNMZISMPAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole-2-thiol

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